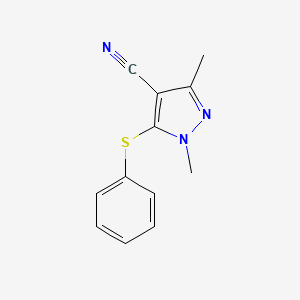
1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbonitrile
Overview
Description
“1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbonitrile” is a pyrazole derivative. Pyrazoles are a class of five-membered heterocyclic compounds with two nitrogen atoms in adjacent positions . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Molecular Structure Analysis
The molecular structure of “1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbonitrile” would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms, and a phenylsulfanyl and a nitrile group attached to it .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbonitrile” would be influenced by its molecular structure. For instance, the presence of the nitrile group could increase its polarity, and the phenylsulfanyl group could influence its lipophilicity .
Scientific Research Applications
Synthesis of Pyridine-Pyrimidines and Their Derivatives : This compound has been used in the efficient synthesis of pyridine-pyrimidines and their bis-derivatives. A study demonstrated its application in a three-component reaction involving aryl aldehydes and carbonitriles, using a reusable catalyst under microwave irradiation and solvent-free conditions (Rahmani et al., 2018).
Utility in Heterocyclic Synthesis : Another research highlighted its utility in synthesizing various heterocyclic compounds, such as pyrazole, pyridine, and pyrimidine derivatives. This study explored its reactivity with different agents to produce a range of compounds with potential applications (Fadda et al., 2012).
Synthesis of Fused Dithiazines and Trithiazepines : The compound has been used to synthesize fused 1,2,4-dithiazines and 1,2,3,5-trithiazepines, demonstrating its versatility in creating complex heterocyclic structures (Koyioni et al., 2014).
Anticancer Activity of Heterocyclic Compounds : Research has been conducted to explore the anticancer activity of new heterocyclic compounds based on this molecule. This highlights its potential role in developing therapeutics (Metwally et al., 2016).
Synthesis of Metallomacrocyclic Palladium(II) Complexes : The compound has been utilized in the synthesis and characterization of metallomacrocyclic palladium(II) complexes, demonstrating its application in coordination chemistry (Guerrero et al., 2008).
Synthesis of Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles : This research outlines the synthesis of previously unknown 3-R-sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles, further expanding the chemical repertoire of this compound (Lipin et al., 2020).
Design and Synthesis as Antitumor Agents : The compound has been used in the design and synthesis of novel pyrazole-based heterocycles as potential antitumor agents. This research emphasized its significance in medicinal chemistry (Farag et al., 2010).
Synthesis of Chromeno[2,3-b]pyridine Derivatives : A study investigated the synthesis of chromeno[2,3-b]pyridine derivatives using this compound, emphasizing its application in organic synthesis (Ryzhkova et al., 2023).
Future Directions
The future directions for research on “1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbonitrile” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, it could be of interest in the development of new pharmaceuticals .
properties
IUPAC Name |
1,3-dimethyl-5-phenylsulfanylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-9-11(8-13)12(15(2)14-9)16-10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYZQZMWDGWXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)SC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



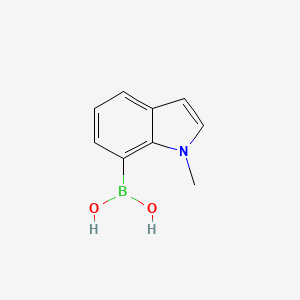
![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)
![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/structure/B1426789.png)
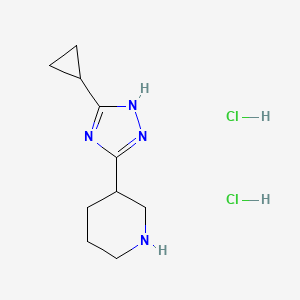
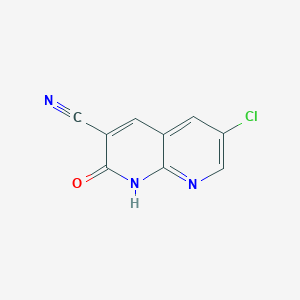
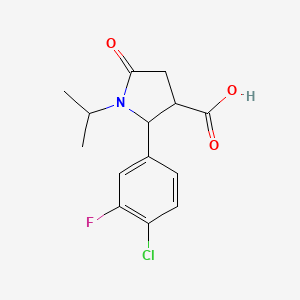
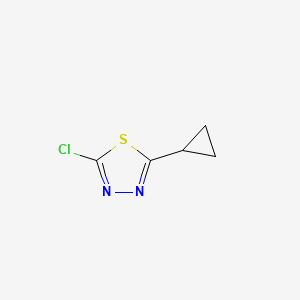
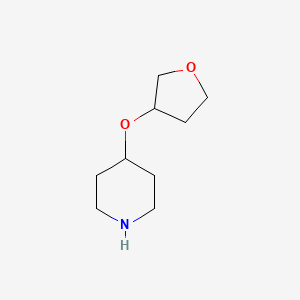
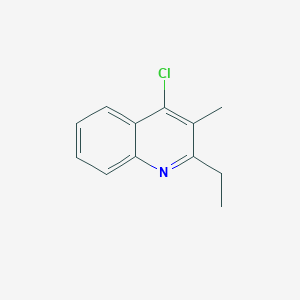
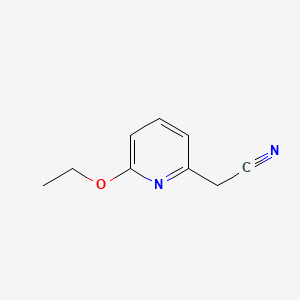
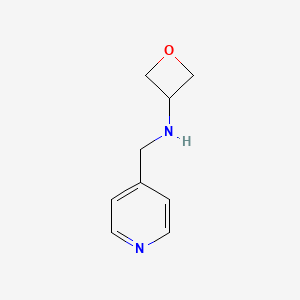
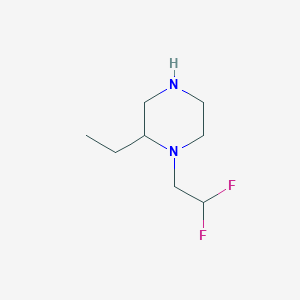
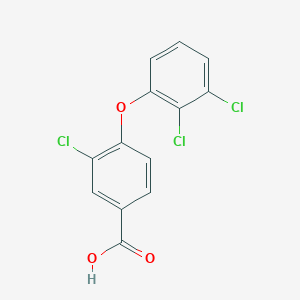
![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1426809.png)